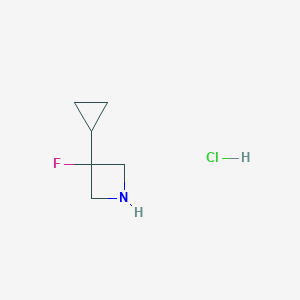

3-Cyclopropyl-3-fluoroazetidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-cyclopropyl-3-fluoroazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN.ClH/c7-6(3-8-4-6)5-1-2-5;/h5,8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPLJZDJMOUWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CNC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936548-77-5 | |

| Record name | 3-cyclopropyl-3-fluoroazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Cyclopropyl-3-fluoroazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Azetidines in Medicinal Chemistry

The azetidine motif is a valuable scaffold in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, aqueous solubility, and binding affinity. The introduction of a fluorine atom, a common strategy in medicinal chemistry, can further modulate these properties, enhancing potency and pharmacokinetic profiles. 3-Cyclopropyl-3-fluoroazetidine hydrochloride is a key building block in the synthesis of various pharmacologically active compounds, making a robust and well-understood synthetic pathway to this molecule of critical importance. This guide provides a detailed exploration of a reliable and scalable synthesis of this compound, delving into the rationale behind the chosen synthetic strategy and methodologies.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a straightforward three-step synthesis starting from commercially available 1-Boc-azetidin-3-one (IV). The key transformations include the deprotection of a Boc-protected amine, a nucleophilic fluorination of a tertiary alcohol, and a Grignard addition to a ketone.

Caption: Retrosynthetic pathway for this compound.

This pathway is advantageous due to the ready availability of the starting material and the well-established nature of each synthetic step.

Part 1: Synthesis of the Key Intermediate: 1-Boc-3-cyclopropylazetidin-3-ol

The initial step involves the synthesis of the tertiary alcohol intermediate, 1-Boc-3-cyclopropylazetidin-3-ol, through the addition of a cyclopropyl Grignard reagent to 1-Boc-azetidin-3-one.

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |

| 1-Boc-azetidin-3-one | 171.21 | - | Commercially available |

| Cyclopropylmagnesium bromide (0.5 M in THF) | - | - | Commercially available |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 0.889 | Distilled from sodium/benzophenone |

| Saturated aqueous ammonium chloride (NH₄Cl) | 53.49 | - | |

| Ethyl acetate (EtOAc) | 88.11 | 0.902 | |

| Brine | - | - | Saturated aqueous NaCl |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | - |

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-Boc-azetidin-3-one (1.0 eq).

-

Dissolve the ketone in anhydrous THF (approximately 0.2 M solution).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add cyclopropylmagnesium bromide (1.2 eq, 0.5 M solution in THF) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-3-cyclopropylazetidin-3-ol as a white solid.

Causality and Expertise Insights

-

Choice of Grignard Reagent: Cyclopropylmagnesium bromide is the reagent of choice for introducing the cyclopropyl moiety. The use of a Grignard reagent is a classic and reliable method for carbon-carbon bond formation via nucleophilic addition to a carbonyl group.

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. Therefore, maintaining strictly anhydrous conditions is crucial for the success of this reaction. Flame-drying the glassware and using anhydrous solvents minimizes the quenching of the Grignard reagent and ensures a high yield of the desired product.

-

Temperature Control: The initial addition of the Grignard reagent is performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions.

Part 2: Fluorination of 1-Boc-3-cyclopropylazetidin-3-ol

The second step is the critical fluorination of the tertiary alcohol to introduce the fluorine atom at the 3-position of the azetidine ring. Diethylaminosulfur trifluoride (DAST) is a commonly used and effective reagent for this transformation.[1][2][3][4]

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |

| 1-Boc-3-cyclopropylazetidin-3-ol | 213.28 | - | From Part 1 |

| Diethylaminosulfur trifluoride (DAST) | 161.19 | 1.22 | Caution: DAST is toxic and moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment. |

| Anhydrous Dichloromethane (DCM) | 84.93 | 1.33 | Distilled from CaH₂ |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 84.01 | - | |

| Brine | - | - | Saturated aqueous NaCl |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - |

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1-Boc-3-cyclopropylazetidin-3-ol (1.0 eq) in anhydrous DCM (approximately 0.1 M solution).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.5 eq) dropwise to the stirred solution.

-

After the addition, allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature over 2-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, N-Boc-3-cyclopropyl-3-fluoroazetidine, can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Causality and Expertise Insights

-

Choice of Fluorinating Agent: DAST is a versatile and widely used reagent for the deoxofluorination of alcohols.[1][2][3] It is generally effective for converting tertiary alcohols to the corresponding fluorides with minimal rearrangement, which is a potential side reaction with other fluorinating agents. Deoxo-Fluor is a suitable, often safer, alternative to DAST.[5]

-

Low-Temperature Reaction: The reaction is performed at low temperatures (-78 °C) to control the reactivity of DAST and to suppress potential side reactions, such as elimination to form an alkene.

-

Aqueous Workup: The quench with saturated aqueous NaHCO₃ is essential to neutralize any remaining DAST and acidic byproducts.

Part 3: Deprotection and Hydrochloride Salt Formation

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group and the formation of the hydrochloride salt of the final product. This is typically achieved under acidic conditions.[6][7][8][9][10]

Experimental Protocol

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |

| N-Boc-3-cyclopropyl-3-fluoroazetidine | 215.26 | - | From Part 2 |

| Hydrochloric acid (4 M in 1,4-dioxane) | 36.46 | - | Commercially available |

| Diethyl ether | 74.12 | 0.713 |

Procedure:

-

Dissolve N-Boc-3-cyclopropyl-3-fluoroazetidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

To this solution, add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 equivalents).

-

Stir the reaction mixture at room temperature for 1-3 hours. The progress of the deprotection can be monitored by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt. If not, the solvent can be removed under reduced pressure.

-

The resulting solid can be triturated with diethyl ether, filtered, and washed with cold diethyl ether to yield this compound as a white solid.

-

The product can be further purified by recrystallization if necessary.

Causality and Expertise Insights

-

Acid-Mediated Deprotection: The Boc group is labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[10]

-

Choice of Acidic Conditions: A solution of HCl in an organic solvent like dioxane is a standard and effective method for Boc deprotection.[7][8][9] This method often leads to the direct precipitation of the clean hydrochloride salt, simplifying purification.

-

Product Isolation: Trituration with a non-polar solvent like diethyl ether is an effective way to wash away any non-polar impurities and isolate the polar hydrochloride salt.

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound can be reliably achieved in three high-yielding steps from commercially available starting materials. This guide has detailed a robust pathway involving a Grignard addition, a deoxofluorination, and a Boc deprotection. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can confidently and efficiently produce this valuable building block for application in medicinal chemistry and drug development programs.

References

- O'Neil, I. A. (2009). Fluorination with Diethylaminosulfur Trifluoride (DAST) and Other (Dialkylamino)trifluoro-λ4-sulfanes.

- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.

- BenchChem. (2025). Deprotection of Boc-eda-ET using HCl in Dioxane.

- Lohray, B. B., & Bhushan, V. (1992). A new, mild, and efficient method for the deprotection of the N-tert-butoxycarbonyl group. Tetrahedron Letters, 33(35), 5113-5116.

- Singh, R. P., & Shreeve, J. M. (2000). Recent advances in nucleophilic fluorination. Coordination Chemistry Reviews, 203(1), 143-183.

- Azoulay, S., & Li, Z. (2007). A simple and efficient method for the deprotection of N-Boc protected amines. Tetrahedron Letters, 48(12), 2159-2161.

- Markovskij, L. N., Pashinnik, V. E., & Kirsanov, A. V. (1973). Application of Dialkylaminosulfur Trifluorides in the Synthesis of Fluoroorganic Compounds. Synthesis, 1973(12), 787-789.

- Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Bis (2-methoxyethyl) aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054.

- Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578.

- Agami, C., Couty, F., & Puchot-Guillot, F. (2002). A new and efficient method for the deprotection of N-Boc derivatives. Tetrahedron Letters, 43(32), 5629-5631.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t‐Butyl and t‐Butoxycarbonyl Protecting Groups with Trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268.

- White, J. D., & Taha, H. A. (2011). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. The Journal of Organic Chemistry, 76(17), 7088-7099.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. scispace.com [scispace.com]

- 3. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]

- 4. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Boc Deprotection - HCl [commonorganicchemistry.com]

- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclopropyl-3-fluoroazetidine HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart desirable pharmacokinetic properties and unique three-dimensional structures to drug candidates. The introduction of fluorine and a cyclopropyl group at the 3-position of the azetidine ring, as in 3-Cyclopropyl-3-fluoroazetidine hydrochloride, creates a novel building block with significant potential for the development of new therapeutics. The fluorine atom can enhance metabolic stability, binding affinity, and pKa modulation, while the cyclopropyl group introduces conformational rigidity and can serve as a lipophilic yet compact substituent. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Cyclopropyl-3-fluoroazetidine HCl, along with detailed experimental protocols for their determination.

Chemical Identity and Structure

Molecular Formula: C₆H₁₁ClFN

Molecular Weight: 151.61 g/mol [1]

CAS Number: 936548-77-5[1]

Chemical Structure:

SMILES: C1CC1C2(CNC2)F.Cl[1]

InChI Key: AOUFJTIBSZYCPM-UHFFFAOYSA-N[2]

Predicted Physicochemical Properties

A summary of the currently available predicted physicochemical properties for 3-Cyclopropyl-3-fluoroazetidine HCl is presented in the table below. It is important to note that these are computationally derived values and should be confirmed by experimental determination.

| Property | Predicted Value | Source |

| Boiling Point | 132.5 ± 33.0 °C | ChemicalBook[3] |

| Density | 1.10 ± 0.1 g/cm³ | ChemicalBook[3] |

| pKa | 8.35 ± 0.40 | ChemicalBook[3] |

| LogP | 1.1297 | ChemScene[1] |

| XlogP | 0.5 | PubChem[2] |

Experimental Data and Characterization

To date, there is a notable absence of peer-reviewed literature detailing the experimental determination of the physicochemical properties of 3-Cyclopropyl-3-fluoroazetidine HCl. However, data from closely related analogs and established analytical techniques can provide valuable insights and a framework for its characterization.

Melting Point

An experimental melting point for 3-Cyclopropyl-3-fluoroazetidine HCl has not been reported. For comparison, the melting point of the structurally related 3-fluoroazetidine hydrochloride is 128-132 °C [4]. The introduction of the cyclopropyl group is expected to influence the crystal lattice packing and may result in a different melting point.

Solubility

The solubility of 3-Cyclopropyl-3-fluoroazetidine HCl in various solvents is a critical parameter for its handling, formulation, and biological testing. As an amine hydrochloride, it is expected to be soluble in aqueous solutions and polar protic solvents, with lower solubility in nonpolar organic solvents.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 3-Cyclopropyl-3-fluoroazetidine HCl.

Protocol 1: Determination of Aqueous and Organic Solubility

This protocol outlines a standard method for determining the solubility of an amine hydrochloride in various solvents.

Objective: To determine the approximate solubility of 3-Cyclopropyl-3-fluoroazetidine HCl in water and a range of common organic solvents.

Materials:

-

3-Cyclopropyl-3-fluoroazetidine HCl

-

Deionized water

-

Methanol

-

Ethanol

-

Dichloromethane

-

Toluene

-

Vortex mixer

-

Analytical balance

-

Centrifuge

Procedure:

-

Weigh out approximately 10 mg of 3-Cyclopropyl-3-fluoroazetidine HCl into a series of labeled glass vials.

-

To the first vial, add the desired solvent (e.g., deionized water) in 100 µL increments.

-

After each addition, vortex the vial vigorously for 1-2 minutes.

-

Visually inspect the solution for the complete dissolution of the solid.

-

Continue adding solvent in increments until the solid is fully dissolved.

-

Record the total volume of solvent required to dissolve the 10 mg of the compound.

-

Calculate the approximate solubility in mg/mL.

-

If the compound does not dissolve after adding a significant volume (e.g., 10 mL), it can be classified as sparingly soluble or insoluble in that solvent.

-

For sparingly soluble compounds, the suspension can be centrifuged, and the concentration of the supernatant can be determined by a suitable analytical method like HPLC-UV to obtain a more accurate solubility value.[5]

Diagram: Solubility Determination Workflow

Caption: Workflow for determining the solubility of 3-Cyclopropyl-3-fluoroazetidine HCl.

Protocol 2: Spectroscopic Characterization (NMR, IR, MS)

Objective: To obtain and interpret the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 3-Cyclopropyl-3-fluoroazetidine HCl to confirm its structure and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the azetidine ring protons, the cyclopropyl protons, and the N-H proton. The protons on the carbons adjacent to the nitrogen will appear as multiplets. The cyclopropyl protons will also exhibit complex multiplet patterns. The N-H proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the azetidine ring and the cyclopropyl group. The carbon bearing the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a multiplet due to coupling with adjacent protons.

2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

N-H stretching vibrations in the region of 3200-3400 cm⁻¹.

-

C-H stretching vibrations of the cyclopropyl and azetidine rings around 2850-3000 cm⁻¹.

-

N-H bending vibrations around 1600 cm⁻¹.

-

C-F stretching vibration, which can be found in the 1000-1400 cm⁻¹ region.

3. Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak for the free base (C₆H₁₀FN) would be at m/z 115.08. In the positive ion mode, a peak at m/z 116.09 corresponding to [M+H]⁺ would be expected.

Protocol 3: Determination of pKa and LogP

Objective: To experimentally determine the acid dissociation constant (pKa) and the partition coefficient (LogP) of 3-Cyclopropyl-3-fluoroazetidine HCl.

1. pKa Determination by Potentiometric Titration

-

Prepare a standard solution of 3-Cyclopropyl-3-fluoroazetidine HCl of known concentration in deionized water.

-

Titrate the solution with a standardized solution of NaOH while monitoring the pH using a calibrated pH meter.

-

Plot the pH versus the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point of the titration curve.

2. LogP Determination by Shake-Flask Method

-

Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.4) and n-octanol.

-

Saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol.

-

Accurately weigh a small amount of 3-Cyclopropyl-3-fluoroazetidine HCl and dissolve it in the buffered aqueous phase.

-

Add an equal volume of the saturated n-octanol.

-

Shake the mixture vigorously for a predetermined time (e.g., 1 hour) to allow for partitioning.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculate the LogP using the formula: LogP = log([Concentration in octanol] / [Concentration in aqueous phase]).

Diagram: pKa and LogP Determination Workflow

Caption: Workflow for the experimental determination of pKa and LogP.

Stability and Storage

Based on the safety data sheets for the related compound 3-fluoroazetidine hydrochloride, 3-Cyclopropyl-3-fluoroazetidine HCl should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent degradation.[6] For long-term storage, refrigeration or freezing is recommended. A formal stability-indicating study has not been published, but degradation pathways could potentially involve reactions at the secondary amine or cleavage of the azetidine ring under harsh conditions.

Conclusion

3-Cyclopropyl-3-fluoroazetidine HCl is a promising building block for drug discovery, offering a unique combination of structural and electronic features. While experimentally determined physicochemical data is currently limited, the predicted values and established analytical protocols outlined in this guide provide a solid foundation for researchers. The experimental determination of the properties discussed herein is crucial for the successful application of this compound in the development of novel therapeutics.

References

-

PubChem. This compound. [Link]

-

PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]

-

PubChemLite. This compound (C6H10FN). [Link]

- Google Patents.

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

University of Calgary. Solubility of Organic Compounds. [Link]

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. PubChemLite - this compound (C6H10FN) [pubchemlite.lcsb.uni.lu]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Aqueous Solubility Assay - Enamine [enamine.net]

- 6. fishersci.ie [fishersci.ie]

An In-depth Technical Guide to 3-Cyclopropyl-3-fluoroazetidine hydrochloride (CAS 936548-77-5)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Cyclopropyl-3-fluoroazetidine hydrochloride, a valuable building block in modern medicinal chemistry. We will delve into its chemical properties, a plausible synthetic route, spectroscopic characterization, and its application in the development of novel therapeutics, particularly focusing on its role in the synthesis of cannabinoid receptor modulators.

Introduction: A Bioisosteric Scaffold of Interest

This compound has emerged as a significant scaffold in drug discovery. Its structure combines two key motifs that are highly sought after by medicinal chemists: the azetidine ring and a geminal cyclopropyl-fluoro group. The azetidine ring is a saturated four-membered heterocycle that can serve as a rigid scaffold to orient substituents in a defined three-dimensional space. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The cyclopropyl group, a small, strained carbocycle, is often used as a bioisosteric replacement for larger groups and can also impact metabolic stability and target engagement.[2] The combination of these features makes this compound a versatile tool for the synthesis of complex and biologically active molecules.[3]

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a building block is crucial for its effective use in synthesis. The key physicochemical and structural characteristics of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 936548-77-5 | [4] |

| Molecular Formula | C₆H₁₁ClFN | [4] |

| Molecular Weight | 151.61 g/mol | [4] |

| Appearance | White to off-white solid | [5] |

| Purity | Typically >98% | [4] |

| SMILES | C1CC1C2(CNC2)F.Cl | [4] |

| InChI | InChI=1S/C6H10FN.ClH/c7-6(3-8-4-6)5-1-2-5;/h5,8H,1-4H2;1H | [2] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 1 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 12.03 Ų | [5] |

Synthesis of this compound

Proposed Synthetic Pathway

The overall proposed synthetic route is depicted in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a composite of established chemical transformations and should be considered a starting point for experimental work. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 1-Boc-3-cyclopropylazetidin-3-ol

This step involves the addition of a cyclopropyl nucleophile to the ketone of 1-Boc-3-azetidinone. The Corey-Chaykovsky reaction, using a sulfur ylide, is a suitable method for this transformation.

-

Reagents and Materials:

-

1-Boc-3-azetidinone

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

-

-

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfoxonium iodide portion-wise at room temperature.

-

Stir the resulting mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

-

Cool the reaction mixture in an ice bath and add a solution of 1-Boc-3-azetidinone in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-cyclopropylazetidin-3-ol.

-

Step 2: Synthesis of 1-Boc-3-cyclopropyl-3-fluoroazetidine

This step involves the deoxofluorination of the tertiary alcohol. Reagents such as diethylaminosulfur trifluoride (DAST) or its safer alternatives like XtalFluor-E are commonly used for this transformation.[6]

-

Reagents and Materials:

-

1-Boc-3-cyclopropylazetidin-3-ol

-

Diethylaminosulfur trifluoride (DAST) or XtalFluor-E

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen inlet, syringe

-

-

Procedure:

-

Dissolve 1-Boc-3-cyclopropylazetidin-3-ol in anhydrous DCM in a flask under a nitrogen atmosphere and cool the solution to -78 °C.

-

Slowly add a solution of DAST in anhydrous DCM to the cooled solution via syringe.

-

Allow the reaction to stir at -78 °C and then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Carefully quench the reaction by pouring it into a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-3-cyclopropyl-3-fluoroazetidine.

-

Step 3: Synthesis of this compound

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the hydrochloride salt.

-

Reagents and Materials:

-

1-Boc-3-cyclopropyl-3-fluoroazetidine

-

4 M HCl in 1,4-dioxane

-

Diethyl ether

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve 1-Boc-3-cyclopropyl-3-fluoroazetidine in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add an excess of 4 M HCl in 1,4-dioxane to the solution at room temperature.

-

Stir the mixture for several hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, the product may precipitate out of the solution. If not, add diethyl ether to induce precipitation.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound.

-

Spectroscopic Characterization

Accurate spectroscopic data is essential for the structural confirmation of synthesized compounds. While experimentally obtained spectra for this compound are not widely available in the public domain, the expected spectroscopic features can be predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals for the cyclopropyl protons (typically in the upfield region, ~0.5-1.5 ppm) and the azetidine ring protons (in the region of ~3.5-4.5 ppm). The presence of the hydrochloride salt will likely lead to a broad signal for the amine proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for the cyclopropyl carbons and the azetidine ring carbons. The carbon atom attached to the fluorine will exhibit a characteristic large one-bond carbon-fluorine coupling constant (¹JCF).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₁₀FN) at m/z 115.08.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (as the ammonium salt), C-H stretching, and a C-F stretching vibration.

Applications in Drug Discovery: Synthesis of Cannabinoid Receptor Modulators

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. A notable example is its use in the preparation of cannabinoid receptor 2 (CB2) agonists.[7] The CB2 receptor is a G protein-coupled receptor primarily expressed on immune cells and is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation.[8]

Role in the Synthesis of a CB2 Agonist

The azetidine nitrogen of this compound can act as a nucleophile to displace a leaving group on an aromatic or heteroaromatic core, thereby incorporating the 3-cyclopropyl-3-fluoroazetidine moiety into a larger molecule. An example of such a reaction is the nucleophilic aromatic substitution on a pyridyl scaffold.

Caption: General reaction scheme for the synthesis of a CB2 agonist.

Mechanism of Action of CB2 Receptor Agonists

CB2 receptor agonists, upon binding to the receptor, trigger a cascade of intracellular signaling events. This typically involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately modulate immune cell function, leading to anti-inflammatory and analgesic effects.

Caption: Simplified signaling pathway of a CB2 receptor agonist.

Safety and Handling

This compound is a chemical that should be handled with care by trained professionals. The following safety information is based on available Safety Data Sheets (SDS).[5]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

It is recommended to handle this compound in a well-ventilated area, and to store it in a tightly closed container in a cool, dry place.

References

-

Angene Chemical. This compound|936548-77-5.

-

ChemScene. 936548-77-5 | this compound.

-

CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents.

-

Espacenet. WO2014015182 - (6-(CYCLOPROPYLMETHOXY)-5-(3-CYCLOPROPYL-3-FLUOROAZETIDIN-1-YL)PYRIDIN-2-YL)(4-FLUOROPHENYL)METHANONE AS A CANNABINOID RECEPTOR MODULATOR.

-

Fisher Scientific. Safety Data Sheet - 3-Fluoroazetidine hydrochloride.

-

King-Pharm. This compound [936548-77-5].

-

PubChem. This compound.

-

PubMed Central (PMC). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.

-

PubMed. An efficient approach to novel cyclopropyl peptidomimetics.

-

PubMed. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339...

-

PubMed. Identification of Novel Cannabinoid CB2 Receptor Agonists from Botanical Compounds...

-

PubMed. Rational drug design of CB2 receptor ligands: from 2012 to 2021.

-

PubMed. Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1).

-

PubMed. Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid.

-

TCI Chemicals. 3-Fluoroazetidine Hydrochloride.

-

Talele, T. T. The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem.2016 , 59 (19), 8712–8756.

Sources

- 1. Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 4. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 5. chemscene.com [chemscene.com]

- 6. preprints.org [preprints.org]

- 7. Discovery of Potent and Selective CB2 Agonists Utilizing a Function-Based Computational Screening Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of a cannabinoid CB2 receptor-selective agonist, A-836339 [2,2,3,3-tetramethyl-cyclopropanecarboxylic acid [3-(2-methoxy-ethyl)-4,5-dimethyl-3H-thiazol-(2Z)-ylidene]-amide], using in vitro pharmacological assays, in vivo pain models, and pharmacological magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 3-Cyclopropyl-3-fluoroazetidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 3-Cyclopropyl-3-fluoroazetidine hydrochloride. As a compound of interest in contemporary drug discovery, understanding its structural characteristics is paramount. Due to the limited availability of public experimental spectral data for this specific molecule, this guide employs a robust predictive and comparative methodology. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Electrospray Ionization Mass Spectrometry (ESI-MS). This document is intended for researchers, scientists, and drug development professionals, offering a framework for the characterization of this and structurally related compounds.

Introduction

This compound is a small molecule that incorporates several key structural motifs of interest in medicinal chemistry: a strained four-membered azetidine ring, a cyclopropyl group, and a fluorine atom. The azetidine scaffold is a valuable bioisostere for other cyclic amines and can impart favorable physicochemical properties. The cyclopropyl group can introduce conformational rigidity and metabolic stability, while the fluorine atom can modulate pKa, lipophilicity, and metabolic pathways, and also serve as a useful probe in ¹⁹F NMR studies.

Given the novelty of this compound, a full suite of experimental spectral data is not yet widely available in the public domain. This guide, therefore, takes a proactive approach by leveraging powerful predictive algorithms and drawing comparisons with well-characterized structural analogs. Our objective is to provide a detailed and scientifically grounded expectation of the NMR and MS data for this compound, thereby empowering researchers to confidently identify and characterize this molecule in their own laboratories.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for unambiguous characterization.

Theoretical Framework

The presence of a fluorine atom and a cyclopropyl group in close proximity to the azetidine ring is expected to result in a complex and informative set of NMR spectra. The electronegative fluorine atom will induce significant deshielding effects on nearby protons and carbons. Furthermore, spin-spin coupling between ¹H, ¹³C, and ¹⁹F nuclei will provide crucial connectivity information.

Predicted ¹H NMR Spectrum Analysis

The proton NMR spectrum is anticipated to be complex due to the rigid, non-planar structure of the azetidine ring and the diastereotopic nature of the methylene protons. The spectrum of the hydrochloride salt will show broad signals for the N-H proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Azetidine CH₂ (4H) | 4.0 - 4.5 | m | The two methylene groups on the azetidine ring are diastereotopic and will likely appear as a complex multiplet. They will be deshielded by the adjacent nitrogen and fluorine. |

| Cyclopropyl CH (1H) | 1.0 - 1.5 | m | The methine proton of the cyclopropyl group. |

| Cyclopropyl CH₂ (4H) | 0.5 - 1.0 | m | The two methylene groups of the cyclopropyl ring will also be diastereotopic, leading to a complex multiplet in the upfield region. |

| NH₂⁺ (2H) | 9.0 - 11.0 | br s | The acidic protons of the ammonium salt are expected to be broad and their chemical shift will be highly dependent on the solvent and concentration. |

Disclaimer: Predicted chemical shifts are generated using online prediction tools and should be considered as estimates.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will be characterized by the significant downfield shift of the carbon atom bearing the fluorine atom. The presence of the hydrochloride salt is not expected to significantly alter the carbon chemical shifts compared to the free base.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-F (Quaternary) | 90 - 100 | This carbon will be significantly deshielded by the directly attached fluorine atom and will likely appear as a doublet due to ¹JCF coupling. |

| Azetidine CH₂ | 55 - 65 | The two methylene carbons of the azetidine ring will be deshielded by the nitrogen atom. |

| Cyclopropyl CH | 15 - 25 | The methine carbon of the cyclopropyl group. |

| Cyclopropyl CH₂ | 5 - 15 | The methylene carbons of the cyclopropyl group will be in the upfield region. |

Disclaimer: Predicted chemical shifts are generated using online prediction tools and should be considered as estimates.

Expected ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique that provides valuable information about the electronic environment of the fluorine atom.[1] For 3-Cyclopropyl-3-fluoroazetidine, a single resonance is expected.

The chemical shift will be informative of the overall electronic environment. The multiplicity will be a complex multiplet due to coupling with the adjacent diastereotopic methylene protons of the azetidine ring. The magnitude of these couplings (typically ²JHF and ³JHF) provides conformational information.

Key Experimental Considerations for NMR

Acquiring high-quality NMR data is crucial for accurate structural interpretation. The following protocol is recommended.

Experimental Protocol for NMR Analysis

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume of 0.6-0.7 mL in a clean, dry NMR tube. The choice of solvent is critical as the chemical shifts of the NH protons are solvent-dependent.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Tune and match the probe for the respective nuclei (¹H, ¹³C, ¹⁹F).

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse ¹H spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 for accurate integration.[3]

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typical for a sample of this concentration. DEPT experiments (90 and 135) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-coupled ¹⁹F spectrum to observe the coupling to adjacent protons. A proton-decoupled spectrum can also be acquired for simpler signal and accurate chemical shift determination.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum. For ¹H and ¹³C, the residual solvent peak is typically used. For ¹⁹F, an external standard like CFCl₃ is often used.

-

Integrate the signals in the ¹H NMR spectrum.

-

Caption: Experimental workflow for NMR analysis.

Part 2: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Introduction to Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as hydrochloride salts.[4] In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. For this compound, we would expect to observe the protonated molecule of the free base, [M+H]⁺, in the positive ion mode.

Predicted Mass Spectrum

The molecular formula of the free base is C₆H₁₀FN, with a monoisotopic mass of approximately 115.08 Da. The hydrochloride salt has the formula C₆H₁₁ClFN and a molecular weight of approximately 151.54 Da.

Table 3: Predicted m/z Values for Key Ions

| Ion | Formula | Calculated m/z | Notes |

| [M+H]⁺ | [C₆H₁₁FN]⁺ | 116.0870 | This is the protonated free base, which is the most likely ion to be observed in positive mode ESI-MS. |

| [M+Na]⁺ | [C₆H₁₀FNNa]⁺ | 138.0689 | Adduct with sodium, which is often present as an impurity. |

Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) can be used to fragment the [M+H]⁺ ion and provide further structural information. The azetidine ring is the most likely site of initial fragmentation. Potential fragmentation pathways include the loss of the cyclopropyl group or ring-opening of the azetidine moiety.

Experimental Protocol for ESI-MS

The following protocol outlines the steps for obtaining an ESI-MS spectrum.

Experimental Protocol for ESI-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and one of these organic solvents. A small amount of formic acid (0.1%) can be added to the solvent to promote protonation.

-

-

Instrument Setup:

-

Use a mass spectrometer equipped with an electrospray ionization source.

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the [M+H]⁺ ion.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion and confirm its m/z value.

-

Look for other common adducts (e.g., [M+Na]⁺).

-

If performing MS/MS, select the [M+H]⁺ ion for fragmentation and analyze the resulting product ion spectrum.

-

Caption: Experimental workflow for ESI-MS analysis.

Conclusion

This technical guide has provided a comprehensive overview of the expected NMR and MS spectral data for this compound. While experimental data is not yet publicly available, the predictive and comparative analyses presented here offer a solid foundation for researchers working with this compound. The detailed experimental protocols provide practical guidance for obtaining high-quality spectral data. As this and other novel fluorinated azetidine derivatives continue to be explored in drug discovery, the principles and methodologies outlined in this guide will serve as a valuable resource for their unambiguous structural characterization.

References

-

Mestrelab Research S.L. Mnova NMRPredict. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10422, Azetidine. [Link]

-

NIST. Azetidine. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

Michigan State University. Basic Practical NMR Concepts. [Link]

-

Banerjee, S. & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. [Link]

-

Gerbino, D. C., et al. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic Acid. The Journal of Organic Chemistry, 74(11), 4275–4278. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

University of Ottawa. Fluorine NMR. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 57674934, 3-cyclopropyl-3-fluoroazetidine. [Link]

-

Reddit. Is it possible to detect a salt (Cl-) salt with mass spectroscopy?. [Link]

-

ResearchGate. Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1— Investigations of alkali metal chloride and sodium salt cluster ions. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

commercial availability of 3-Cyclopropyl-3-fluoroazetidine hydrochloride

An In-Depth Technical Guide to the Commercial Availability of 3-Cyclopropyl-3-fluoroazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Modern Drug Discovery

This compound has emerged as a significant building block in medicinal chemistry. Its unique three-dimensional structure, combining the strained azetidine ring with the conformational rigidity of a cyclopropyl group and the metabolic stability conferred by a fluorine atom, makes it a highly sought-after scaffold. Azetidines are valuable as bioisosteres for larger, more lipophilic rings, often improving physicochemical properties such as solubility and metabolic stability. The geminal cyclopropyl and fluoro substituents at the C3 position introduce a unique spatial arrangement and electronic profile, offering medicinal chemists a powerful tool to fine-tune potency, selectivity, and pharmacokinetic properties of drug candidates.[1] This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and essential handling protocols to support its effective integration into research and development pipelines.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's properties is fundamental to its application. This compound is identified by its unique CAS number and possesses a distinct set of characteristics crucial for experimental design.

| Property | Value | Source |

| CAS Number | 936548-77-5 | [2][3] |

| Molecular Formula | C₆H₁₁ClFN | [2] |

| Molecular Weight | 151.61 g/mol | [2] |

| Appearance | White to off-white solid (Typical) | Supplier Data |

| Purity | ≥97% (Typical) | [2] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [2] |

| Predicted logP | 1.1297 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

| SMILES | C1CC1C2(CNC2)F.Cl | [2] |

| InChI Key | AOUFJTIBSZYCPM-UHFFFAOYSA-N | [4] |

Table 1: Key Identifiers and Physicochemical Properties.

Commercial Sourcing and Availability

This compound is available from several specialized chemical suppliers who cater to the research and development sector. Availability typically ranges from milligram to gram quantities, with options for bulk and custom synthesis inquiries. When sourcing this reagent, it is critical to verify the CAS number (936548-77-5) to ensure the correct regio- and stereoisomer is procured.

| Supplier | Product/Catalog Number | Purity | Notes |

| ChemScene | CS-0036088 | 98+% | Offers custom synthesis and commercial production services.[2] |

| King-Pharm | This compound | In Stock | Ready to ship.[3] |

| BLD Pharm | BD01189948 | - | Listed among related azetidine structures. |

Table 2: Commercial Suppliers of this compound.

Synthetic Strategy: A Conceptual Overview

While commercially available, understanding the synthetic logic behind this compound is invaluable for assessing potential impurities or planning custom syntheses. A plausible route involves the construction of the azetidine ring followed by a fluorination step. A general strategy, adapted from known syntheses of related 3-fluoroazetidines, provides a logical framework.[5][6] The key transformation is often the fluorination of a C3-hydroxy or C3-keto precursor, followed by deprotection and salt formation.

The causality behind this experimental choice lies in the robustness of modern fluorinating agents (e.g., DAST or Deoxo-Fluor) to selectively replace a hydroxyl group with fluorine. The azetidine ring is typically constructed with a nitrogen-protecting group (e.g., Boc or Cbz), which prevents side reactions during fluorination and is later removed under acidic conditions, conveniently leading to the formation of the hydrochloride salt.

Figure 1: A conceptual synthetic workflow for this compound.

Application in Drug Development: The Power of Three Motifs

The utility of this compound stems from the synergistic combination of its three core structural motifs.

-

Azetidine Ring: This strained, four-membered heterocycle serves as a compact, polar scaffold. It often acts as a bioisosteric replacement for more common rings like pyrrolidine or piperidine, leading to improved aqueous solubility and a more favorable ADMET profile. Its rigid nature helps lock substituents into defined vectors, aiding in structure-activity relationship (SAR) studies.

-

Fluorine Atom: The introduction of fluorine at the C3 position is a classic medicinal chemistry strategy. It can block metabolic oxidation at that position, thereby increasing the compound's half-life. Furthermore, fluorine's high electronegativity can modulate the pKa of the azetidine nitrogen, influencing its binding affinity to target proteins.

-

Cyclopropyl Group: This small carbocycle is known to enhance metabolic stability and membrane permeability.[1] Its rigid, three-dimensional character introduces a defined conformational constraint, which can improve binding affinity by reducing the entropic penalty upon binding to a receptor. The presence of numerous patents citing related structures underscores its importance in the development of novel therapeutics.[4]

Figure 2: Logical relationship between structural motifs and drug development benefits.

Safety, Handling, and Storage Protocol

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related analogue, 3-Fluoroazetidine hydrochloride (CAS 617718-46-4), provides a reliable basis for handling procedures. The primary hazards are associated with the reactive nature of the fluorinated azetidine core.

Self-Validating Protocol for Safe Handling:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[7][8] This is a non-negotiable baseline for handling any research chemical.

-

Ventilation: Handle the solid compound exclusively in a certified chemical fume hood to avoid inhalation of dust particles.[8][9]

-

Hazard Identification: The compound is expected to cause skin and serious eye irritation.[7][9]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

First Aid Measures:

-

If on Skin: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[7] A recommended storage temperature is <15°C. This minimizes degradation and maintains the integrity of the reagent.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a readily available and highly valuable building block for drug discovery professionals. Its unique combination of a polar azetidine scaffold, a metabolically robust fluorine atom, and a conformationally rigid cyclopropyl group provides a powerful platform for designing next-generation therapeutics. By understanding its commercial sources, key properties, and safe handling protocols, researchers can effectively leverage this compound to accelerate their research and development efforts.

References

-

This compound (C6H10FN) . PubChemLite. [Link]

-

SAFETY DATA SHEET - 3-Fluoroazetidine hydrochloride (Alternative) . Fisher Scientific. [Link]

-

3-Fluoroazetidine Hydrochloride | 617718-46-4 . TCI AMERICA. [Link]

- The synthetic method of 3 fluoro azetidine derivatives.

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . Future Medicinal Chemistry. [Link]

Sources

- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. This compound [936548-77-5] | King-Pharm [king-pharm.com]

- 4. PubChemLite - this compound (C6H10FN) [pubchemlite.lcsb.uni.lu]

- 5. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents [patents.google.com]

- 6. quod.lib.umich.edu [quod.lib.umich.edu]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.ie [fishersci.ie]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Molecular Structure and Conformation of 3-Cyclopropyl-3-fluoroazetidine: A Prospective Analysis

Abstract

Azetidines are a class of four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties.[1] The introduction of substituents at the 3-position, particularly in a geminal arrangement, provides a powerful tool for modulating a molecule's three-dimensional structure, which is critical for optimizing interactions with biological targets.[2][3] This guide focuses on 3-Cyclopropyl-3-fluoroazetidine, a novel scaffold that combines the conformational rigidity of the azetidine ring with the stereoelectronic influence of a fluorine atom and the unique spatial characteristics of a cyclopropyl group. In the absence of direct experimental data for this specific molecule, this document serves as an in-depth, prospective analysis. It outlines the foundational principles and a validated methodological workflow for the comprehensive characterization of its molecular structure and conformational landscape. We will delve into the anticipated structural features and provide detailed, field-proven protocols for computational modeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography, empowering researchers to fully elucidate and leverage the potential of this promising molecular scaffold.

Introduction: The Strategic Value of 3,3-Disubstituted Azetidines

The azetidine ring is a privileged scaffold in modern drug discovery. Its inherent ring strain (approx. 25.4 kcal/mol) and sp³-rich character offer a unique blend of rigidity and three-dimensionality, often leading to improved pharmacokinetic properties such as metabolic stability and aqueous solubility when compared to larger, more flexible heterocycles.[1][4] The substitution pattern on the azetidine ring is a key determinant of its biological activity and overall properties.[2] Specifically, 3,3-disubstitution provides a mechanism to project chemical vectors into precise regions of three-dimensional space, which can be crucial for enhancing potency and selectivity for a biological target.[2]

The subject of this guide, 3-Cyclopropyl-3-fluoroazetidine, incorporates two substituents with profound and distinct effects on molecular conformation:

-

Fluorine: The high electronegativity and small size of fluorine introduce potent stereoelectronic effects.[1][2] Judicious placement of fluorine can modulate the pKa of nearby basic amines, influence metabolic stability, and, critically, exert significant control over local conformation through phenomena like the gauche effect.[1][5]

-

Cyclopropyl Group: This small, strained ring acts as a rigid, sterically demanding substituent. Its unique electronic properties, often described as having partial sp² character, allow it to engage in electronic interactions with adjacent systems.[6][7] Its orientation relative to the azetidine ring is a key conformational variable.

Understanding the interplay of these substituents and their influence on the azetidine ring's conformation is paramount for the rational design of novel therapeutics based on this scaffold.

Predicted Molecular Structure and Key Conformational Variables

The conformation of 3-Cyclopropyl-3-fluoroazetidine is primarily defined by two key degrees of freedom: the puckering of the azetidine ring and the rotation of the cyclopropyl group.

Azetidine Ring Puckering

Unlike planar cyclobutane, the azetidine ring adopts a non-planar, puckered conformation to alleviate torsional strain.[8] This puckering is characterized by a dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. Substituents at the C3 position can occupy either a pseudo-axial or pseudo-equatorial position. The energetic preference for one pucker over the other is dictated by a complex balance of steric and electronic interactions.

For 3-Cyclopropyl-3-fluoroazetidine, we can predict the following influential factors:

-

Steric Effects: The bulky cyclopropyl group will likely experience significant steric hindrance with the axial protons on C2 and C4 if it were to occupy the pseudo-axial position. This would strongly favor a ring pucker that places the cyclopropyl group in the more spacious pseudo-equatorial orientation.

-

Stereoelectronic Effects: Fluorine introduces powerful electronic influences. A key interaction is the gauche effect , a stabilizing interaction between vicinal electron-withdrawing groups, often explained by hyperconjugation (e.g., σC-H → σ*C-F).[5] In the context of the azetidine ring, the orientation of the C-F bond relative to the C-N bond and C-C bonds of the ring will be critical. Furthermore, upon protonation of the azetidine nitrogen, a favorable charge-dipole interaction between the cationic nitrogen (N+) and the electronegative fluorine can occur, potentially inverting the ring's preferred pucker to bring these groups closer.[9]

Cyclopropyl Group Rotation

The cyclopropyl group can rotate around the C3-C(cyclopropyl) bond. The rotational barrier is influenced by steric interactions with the azetidine ring and electronic interactions between the cyclopropane's Walsh orbitals and the orbitals of the azetidine ring.[10] The preferred conformation is likely one that minimizes steric clash, which would be a "bisected" conformation where a C-H bond of the cyclopropyl ring lies in the plane of the C2-C3-C4 atoms of the azetidine.

The interplay of these factors leads to a set of possible low-energy conformers, as depicted below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 3-Cyclopropyl-3-fluoroazetidine Hydrochloride

Introduction: A Bioisostere of Strategic Importance in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is relentless. Among the saturated heterocycles, azetidines have emerged as valuable building blocks due to their ability to impart desirable physicochemical properties and explore novel chemical space. The specific compound, 3-Cyclopropyl-3-fluoroazetidine hydrochloride, represents a particularly strategic asset for drug development professionals.

This guide provides an in-depth analysis of the reactivity profile of this compound. We will explore how the interplay between the strained four-membered ring, the electron-withdrawing fluorine atom, and the rigid cyclopropyl group dictates its chemical behavior. Understanding this profile is paramount for its effective application as a bioisosteric replacement and as a versatile intermediate in the synthesis of complex pharmaceutical agents. The cyclopropyl moiety, for instance, is known to enhance metabolic stability and potency by restricting conformation and offering favorable interactions with biological targets[1][2]. The fluorine atom, a common substituent in modern pharmaceuticals, can modulate pKa, improve metabolic stability, and enhance binding affinity[3][4].

Physicochemical Properties and Synthesis Overview

Before delving into its reactivity, it is essential to understand the fundamental properties and synthesis of this compound.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 936548-77-5 | ChemScene[5] |

| Molecular Formula | C₆H₁₁ClFN | ChemScene[5] |

| Molecular Weight | 151.61 g/mol | ChemScene[5] |

| Appearance | Solid | Sigma-Aldrich[6] |

| Storage | Freezer temperatures, away from moisture | Sigma-Aldrich[6], TargetMol[7] |

Synthetic Strategy: An Overview

The synthesis of 3-substituted azetidines, particularly those with quaternary centers like 3-Cyclopropyl-3-fluoroazetidine, often involves multi-step sequences. While specific, detailed routes for this exact molecule are proprietary or embedded within patents, a general and plausible synthetic pathway can be constructed based on established azetidine chemistry. A common approach involves the construction of a precursor with the desired substituents followed by a ring-closing reaction. The fluorination step is typically achieved using specialized reagents.

A generalized synthetic approach is outlined below. This often begins with a suitable starting material that undergoes cyclization to form the azetidine ring, followed by functional group manipulations to introduce the cyclopropyl and fluoro moieties[8][9].

Caption: Generalized synthetic workflow for 3-substituted azetidines.

The Core Reactivity Profile

The reactivity of this compound is primarily governed by three key features: the secondary amine of the azetidine ring, the potential for ring-opening, and the influence of the C3-substituents. The hydrochloride salt form means the azetidine nitrogen is protonated. For most reactions, a deprotonation step using a suitable base is the initial requirement to liberate the free, nucleophilic secondary amine.

Reactions at the Azetidine Nitrogen: N-Functionalization

The most common and synthetically useful reaction involving this scaffold is the functionalization of the secondary amine. Once deprotonated, the nitrogen atom acts as a potent nucleophile, readily participating in a variety of bond-forming reactions.

Causality: The nitrogen's nucleophilicity is somewhat tempered by the inductive electron-withdrawing effect of the adjacent C3-fluoro substituent. This effect lowers the pKa of the azetidine nitrogen compared to its non-fluorinated counterparts, meaning a slightly stronger base may be required for complete deprotonation[3]. However, this electronic modulation does not prevent its participation in a wide array of reactions.

Common N-Functionalization Reactions:

-

N-Alkylation: Reaction with alkyl halides or tosylates.

-

N-Arylation: Buchwald-Hartwig or SₙAr coupling with aryl halides[10].

-

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium triacetoxyborohydride.

Caption: Key N-functionalization pathways for the azetidine core.

Protocol: General Procedure for N-Arylation (Buchwald-Hartwig Coupling)

This protocol serves as a representative example of N-functionalization.

-

Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like Xantphos (0.04 equiv), and a base such as cesium carbonate (2.5 equiv).

-

Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon). Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.

-

Reaction: Seal the vial and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Ring Stability and Ring-Opening Reactions

Azetidines are inherently strained four-membered rings, making them susceptible to ring-opening reactions under certain conditions. The presence of the C3-fluoro and cyclopropyl groups significantly influences this reactivity.

Causality:

-

Fluorine's Influence: The electron-withdrawing nature of the fluorine atom can activate the C-N bonds towards nucleophilic attack, potentially facilitating ring-opening. It polarizes the C-F bond and can influence the adjacent C-N bonds.

-

Cyclopropyl Group: The rigid cyclopropyl group can introduce additional strain, although its primary role is often steric and electronic modulation of the ring's conformation rather than direct participation in ring-opening.

-

Reaction Conditions: Ring-opening is most commonly observed under strongly acidic or reductive conditions, or through reactions with potent nucleophiles that can induce an Sₙ2-type cleavage[11][12].

Potential Ring-Opening Pathways:

-

Acid-Catalyzed Opening: Strong acids can protonate the ring nitrogen, activating the ring for attack by a nucleophile (e.g., a halide from the acid itself), leading to 1,3-difunctionalized propane derivatives.

-

Reductive Opening: Conditions such as catalytic hydrogenation with specific catalysts or the use of strong reducing agents can cleave the C-N bonds.

It is crucial to note that under the standard conditions used for N-functionalization (mildly basic or neutral), the azetidine ring of this compound is generally stable and ring-opening is not a major competing pathway. This stability is a key feature that makes it a reliable building block[13].

Applications in Medicinal Chemistry: A Scaffold for Innovation

The unique combination of the azetidine core, a fluorine atom, and a cyclopropyl group makes this molecule a highly sought-after building block in drug discovery programs.

-

Bioisosteric Replacement: The 3,3-disubstituted azetidine motif can serve as a bioisostere for other common groups like gem-dimethyl, tert-butyl, or even phenyl rings, offering a different vector for substituent exploration and improved physicochemical properties.

-

Metabolic Stability: The cyclopropyl group is known to block sites of metabolism, potentially increasing the half-life of a drug candidate[1]. The fluorine atom can also prevent metabolic oxidation at the C3 position.

-

Conformational Rigidity: The strained ring system provides a degree of conformational constraint, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding[1].

-

Exploration of Chemical Space: As a non-classical and rigid scaffold, it allows medicinal chemists to design molecules that occupy novel regions of chemical space, potentially leading to new intellectual property and overcoming challenges with existing pharmacophores.

Caption: Logic flow from molecular features to drug discovery advantages.

Conclusion

This compound is a sophisticated building block whose value lies in the precise interplay of its constituent parts. Its reactivity is centered on the versatile secondary amine, which allows for robust N-functionalization while maintaining the integrity of the core scaffold under most synthetic conditions. The fluorine and cyclopropyl substituents are not merely passive decorations; they actively modulate the electronic and conformational properties of the molecule, offering tangible benefits in potency, selectivity, and metabolic stability. For researchers and drug development professionals, a thorough understanding of this reactivity profile is the key to unlocking its full potential in the creation of next-generation therapeutics.

References

-

3-Fluoroazetidine | C3H6FN | CID 3603542 - PubChem. National Center for Biotechnology Information. [Link]

-